2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Key structural features include:
- Triazolopyrazine backbone: Provides a heterocyclic framework conducive to interactions with biological targets via hydrogen bonding and π-π stacking .
- N-(4-methoxyphenyl)acetamide side chain: The methoxy group introduces electron-donating properties, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-28-15-9-7-14(8-10-15)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIWRQUURAZUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of 2-hydrazinopyridine with an appropriate aldehyde under mild conditions.
Introduction of the Cyclohexylthio Group: This step involves the substitution of a suitable leaving group with a cyclohexylthio group. This can be done using cyclohexylthiol in the presence of a base.
Attachment of the Methoxyphenylacetamide Moiety: This can be achieved through an acylation reaction using 4-methoxyphenylacetic acid and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions such as temperature and solvent choice. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound. The general synthetic pathway includes:
- Formation of the Triazole Ring : Utilizing cyclization reactions to form the triazole structure.
- Functional Group Modifications : Incorporating cyclohexylsulfanyl and methoxy groups through nucleophilic substitutions.
- Purification : Employing chromatographic techniques to isolate the final product.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in oncology and antimicrobial domains. The mechanisms of action for these compounds often involve interactions with specific cellular targets, leading to effects such as:
- Antitumor Activity : Studies have shown that derivatives of triazolo[4,3-a]pyrazine can effectively inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines in the low micromolar range, indicating potent anticancer properties .
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways has been explored, suggesting potential applications in treating infections.
Case Studies
-
Antitumor Efficacy : A study evaluated various triazolo[4,3-a]pyrazine derivatives for their anticancer properties. The compound exhibited notable activity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
Cell Line IC50 Value (μM) A549 0.83 ± 0.07 MCF-7 0.15 ± 0.08 HeLa 2.85 ± 0.74 - Enzyme Inhibition Studies : The compound was tested for its ability to inhibit c-Met kinase, a target involved in tumor growth and metastasis. It showed promising results with an IC50 value in the nanomolar range . This suggests its potential as a therapeutic agent in targeted cancer therapies.
Mechanism of Action
The mechanism by which 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The triazolopyrazine core may play a key role in binding to these targets, while the cyclohexylthio and methoxyphenylacetamide groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with analogs is critical for understanding its unique properties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects: The cyclohexylsulfanyl group in the target compound confers higher lipophilicity compared to aromatic substituents (e.g., 4-chlorobenzyl in ), which may enhance blood-brain barrier penetration.
Acetamide Side Chain: The 4-methoxyphenyl group in the target compound offers a balance between electron donation (via methoxy) and steric accessibility, unlike bulkier groups (e.g., 2,5-dimethylphenyl in ), which reduce solubility . Phenoxyacetamide derivatives (e.g., ) exhibit lower molecular weights and higher polarity, favoring renal excretion but limiting cellular uptake.
Synthetic Pathways :
- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, chloroacetamide intermediates are used to attach side chains (e.g., ), while diazonium salt coupling is employed for aromatic substituents (e.g., ).
Phenoxyacetamide derivatives (e.g., ) demonstrate moderate anti-inflammatory activity, suggesting the acetamide moiety’s role in modulating immune responses.
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS No. 1251549-99-1) is a novel synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates a triazolo-pyrazine core and various functional groups, which may interact with biological targets involved in multiple disease processes, particularly in cancer therapy and antimicrobial applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 411.5 g/mol. The presence of the cyclohexylsulfanyl group and the acetamide moiety enhances its reactivity and potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1251549-99-1 |
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to the target compound show moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For instance, a related compound exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .
Anticancer Potential
The structural features of the compound suggest potential anticancer activity. The triazolo-pyrazine core is known to interfere with key signaling pathways involved in tumor progression. Preliminary studies indicate that modifications to the compound could enhance its efficacy against various cancer cell lines by inhibiting specific enzymes or receptors critical for cancer cell survival and proliferation .
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes such as glycogen synthase kinase-3 (GSK-3) or xanthine oxidase, modulating pathways associated with inflammation and cancer progression.
- Antibacterial Mechanism : The mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Case Studies
- Antibacterial Efficacy : A study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties using microbroth dilution methods. Among these, compounds with long alkyl chains showed superior activity compared to those with aromatic groups due to increased lipophilicity enhancing cell permeability .
- Anticancer Activity : In a preliminary assessment of anticancer properties, derivatives were tested against various cancer cell lines. The results indicated that specific substitutions on the triazolo-pyrazine scaffold significantly influenced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and what are the critical intermediates?
The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with functionalized pyrazine moieties. Key intermediates include the cyclohexylsulfanyl-substituted triazolo[4,3-a]pyrazine core and the 4-methoxyphenylacetamide side chain. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. For example, analogous triazoloquinoxaline derivatives are synthesized via hydrazine-mediated cyclization under reflux . Purification via column chromatography or recrystallization ensures high yields and purity .
Q. How should researchers safely handle this compound given its toxicity profile?
The compound exhibits acute oral toxicity (GHS Category 4) and causes severe eye irritation (GHS Category 1). Researchers must wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What spectroscopic techniques are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves the triazolo-pyrazine core and acetamide substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of triazolo[4,3-a]pyrazine derivatives be systematically addressed?
Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). To resolve contradictions:
Q. What computational strategies predict the binding mode of this compound to enzymatic targets like Topoisomerase II?
Molecular docking (AutoDock Vina, Schrödinger) models interactions between the triazolo-pyrazine core and Topo II’s ATP-binding pocket. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes over 100-ns trajectories. Free-energy calculations (MM/PBSA) quantify binding affinity .
Q. How can experimental design (DoE) optimize multi-step synthesis yields while minimizing side reactions?
Employ a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions. For example, flow-chemistry setups enhance reproducibility in oxidation and cyclization steps, as demonstrated for diazomethane derivatives .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
Use rodent models (Sprague-Dawley rats) for bioavailability studies. Monitor plasma concentrations via LC-MS/MS. Histopathological analysis of liver/kidney tissues assesses toxicity. Compare results to in vitro CYP450 inhibition assays to predict metabolic stability .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Scalability : Transition from batch to continuous-flow reactors for gram-scale synthesis, ensuring consistent purity .
- Regioselectivity : Use directing groups (e.g., sulfanyl) to control substitution patterns during heterocycle formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
